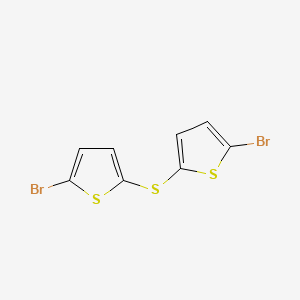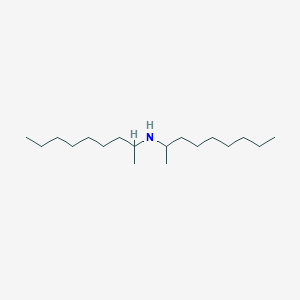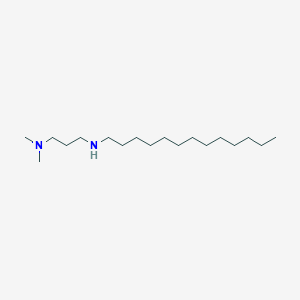
N~1~,N~1~-Dimethyl-N~3~-tridecylpropane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~-Dimethyl-N~3~-tridecylpropane-1,3-diamine is an organic compound that belongs to the class of diamines. It is characterized by the presence of two methyl groups attached to the nitrogen atoms and a long tridecyl chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Dimethyl-N~3~-tridecylpropane-1,3-diamine typically involves the reaction of 1,3-dibromopropane with dimethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of N1,N~1~-Dimethyl-N~3~-tridecylpropane-1,3-diamine involves the use of large-scale reactors and continuous flow systems. The reaction conditions are optimized to achieve high yields and purity. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~1~-Dimethyl-N~3~-tridecylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; performed in anhydrous conditions.
Substitution: Halides, electrophiles; reactions are usually conducted in polar solvents like ethanol or acetone.
Major Products Formed
Oxidation: The major products include corresponding amine oxides or nitriles.
Reduction: The major products are the corresponding amines.
Substitution: The products depend on the nature of the electrophile used, resulting in various substituted derivatives.
Aplicaciones Científicas De Investigación
N~1~,N~1~-Dimethyl-N~3~-tridecylpropane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of complex molecules.
Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of surfactants, lubricants, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of N1,N~1~-Dimethyl-N~3~-tridecylpropane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In biological systems, it may also interact with cell membranes, altering their permeability and function.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-1,3-propanediamine
- N,N’-Dimethyl-1,3-propanediamine
- N,N,N’-Trimethyl-1,3-propanediamine
Uniqueness
N~1~,N~1~-Dimethyl-N~3~-tridecylpropane-1,3-diamine is unique due to its long tridecyl chain, which imparts distinct physicochemical properties. This long chain enhances its hydrophobicity, making it particularly useful in applications requiring surfactant properties. Additionally, the presence of two methyl groups on the nitrogen atoms increases its stability and reactivity compared to other similar compounds.
Propiedades
Número CAS |
195435-03-1 |
|---|---|
Fórmula molecular |
C18H40N2 |
Peso molecular |
284.5 g/mol |
Nombre IUPAC |
N',N'-dimethyl-N-tridecylpropane-1,3-diamine |
InChI |
InChI=1S/C18H40N2/c1-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(2)3/h19H,4-18H2,1-3H3 |
Clave InChI |
YHLNQNFHLDZMHO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCNCCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


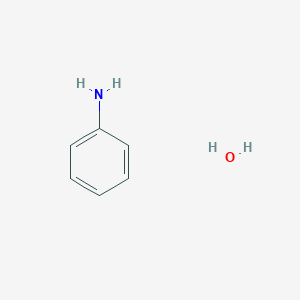
![1-[2-Methyl-5-(2-phenylethenyl)thiophen-3-yl]ethan-1-one](/img/structure/B12563993.png)
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-benzyl-N-methylamine](/img/structure/B12564004.png)
![Tantalum;2,3,3-trichloro-2-[2-methyl-1-(oxolan-2-yl)-2-phenylpropyl]oxolane](/img/structure/B12564006.png)
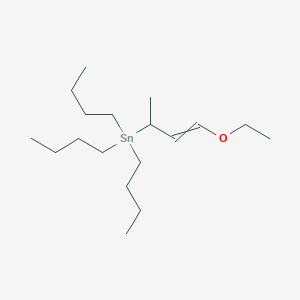
![2H-Pyran, tetrahydro-2-[1-[3-(phenylthio)-1-propynyl]ethoxy]-](/img/structure/B12564038.png)
![2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]ethan-1-ol](/img/structure/B12564050.png)

![Methanone, (2,4-dihydroxyphenyl)[4-(dimethylamino)phenyl]-](/img/structure/B12564057.png)
